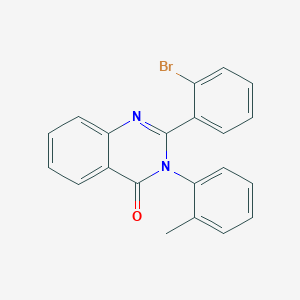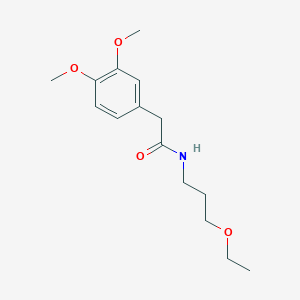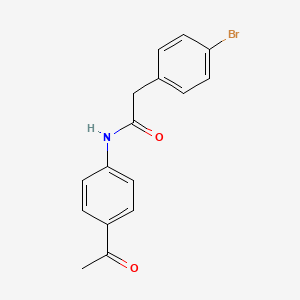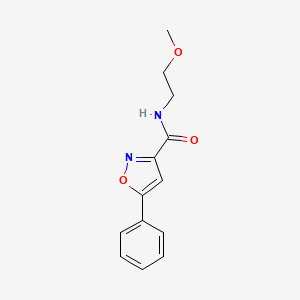
2-(2-溴苯基)-3-(2-甲基苯基)-4(3H)-喹唑啉酮
描述
Synthesis Analysis
The synthesis of quinazolinones typically involves the construction of the quinazoline core, followed by functionalization to introduce various substituents. Techniques include cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues, leveraging the reactivity of the pyrimidinone nucleus with alkenyl and alkynyl substituents to generate a variety of fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
Quinazolinones are characterized by a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The structural diversity of quinazolinones, including 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, is vast, allowing for a wide range of biological activities and chemical properties. This diversity is often explored through the fusion of aromatic or heteroaromatic rings to the quinazoline core, either at the pyrimidine part or the benzo moiety (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that highlight their synthetic and pharmacological potential. Notably, the presence of alkenyl and alkynyl substituents on quinazolinone derivatives enables regioselective annulations, forming complex polyheterocyclic structures through efficient cyclization reactions. These reactions are influenced by the structural and electronic effects of reagents, showcasing the versatility of quinazolinones in synthetic chemistry (Vaskevych, Dekhtyar, & Vovk, 2023).
Physical Properties Analysis
The physical properties of quinazolinones, including solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties are influenced by the nature of the substituents and the overall molecular structure. Quinazolinones' physical properties are key factors in their bioavailability and pharmacokinetics, although specific details on 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone are not directly provided in the available literature.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which are essential for their biological activities. The quinazoline core is reactive towards various reagents, enabling the synthesis of a wide array of derivatives with enhanced biological activities. These chemical properties are fundamental to the exploration of quinazolinones in drug discovery and development (Vaskevych, Dekhtyar, & Vovk, 2023).
科学研究应用
药物化学见解
包括2-(2-溴苯基)-3-(2-甲基苯基)-4(3H)-喹唑啉酮在内的喹唑啉酮衍生物由于其多样化的生物活性而成为药物化学的焦点。这些化合物是合成新型药物的组成部分,利用了喹唑啉酮核的稳定性和多功能性。研究人员合成了一系列2-甲基-3-(1'3'4-噻二唑-2-基)-4-(3H)喹唑啉酮,对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体表现出显着的抗菌活性。这凸显了此类衍生物在对抗抗生素耐药性(一项重大的全球健康挑战)方面的潜力(Tiwary, Pradhan, Nanda, & Chakraborty, 2016)。
光电材料开发
人们对喹唑啉酮衍生物在光电领域的应用进行了广泛的研究。这些化合物在发光材料、光电转换元件和图像传感器的合成中至关重要。喹唑啉并入π-扩展共轭体系对于创建新型光电材料已被证明是有价值的。具有扩展共轭体系的芳基(杂芳基)取代的喹唑啉等衍生物已显示出显着的电致发光特性,这使得它们对于有机发光二极管(OLED)的开发至关重要,包括白色OLED和红色磷光OLED(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。
抗癌特性
喹唑啉酮衍生物已被确认为有希望的抗癌剂。它们的机制涉及抑制各种癌细胞生长和增殖途径。基于喹唑啉的化合物已显示出对包括前列腺癌、乳腺癌和肺癌在内的多种癌细胞系的疗效,通过靶向参与癌症进展的关键酶和受体。这突出了喹唑啉酮衍生物在开发癌症治疗新治疗策略方面的潜力(Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015)。
属性
IUPAC Name |
2-(2-bromophenyl)-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c1-14-8-2-7-13-19(14)24-20(15-9-3-5-11-17(15)22)23-18-12-6-4-10-16(18)21(24)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCNAMUPVRYANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)


![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)